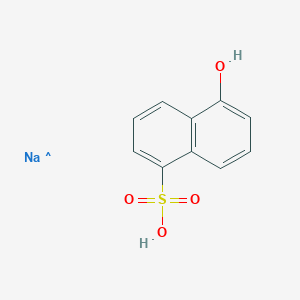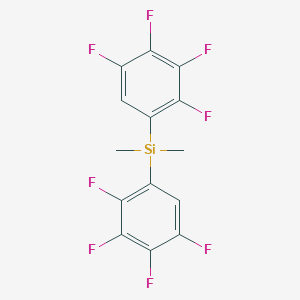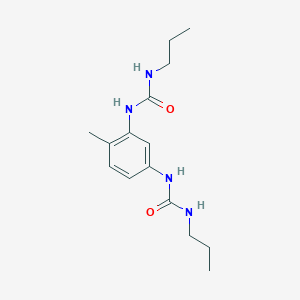![molecular formula C21H14O B15075018 Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde CAS No. 1469-54-1](/img/structure/B15075018.png)
Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE is a derivative of triptycene, a hydrocarbon known for its unique paddlewheel or propeller-shaped structure. This compound is characterized by its rigid framework, which consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core .
Méthodes De Préparation
The synthesis of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of triptycene derivatives.
Reaction Conditions: Various reagents and catalysts are employed to introduce the carboxaldehyde group at the 9-position of the triptycene framework.
Industrial Production: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using reagents like halogens and amines.
Common Reagents and Conditions: Typical reagents include bromine, methoxy groups, and various amines.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted triptycenes.
Applications De Recherche Scientifique
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE can be compared with other similar compounds:
Triptycene: The parent compound, triptycene, shares the same rigid framework but lacks the carboxaldehyde group.
9,10-Dihydro-9,10-ethanoanthracene: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
9,10-Dihydro-9,10-diboraanthracene: Another related compound, known for its use in hydroboration reactions.
Propriétés
Numéro CAS |
1469-54-1 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-13,20H |
Clé InChI |
YCUJEHWKRVARJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


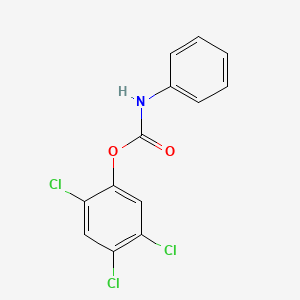

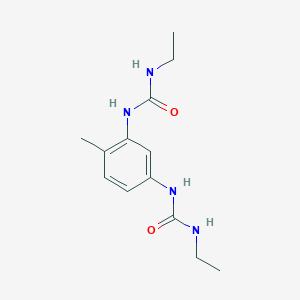
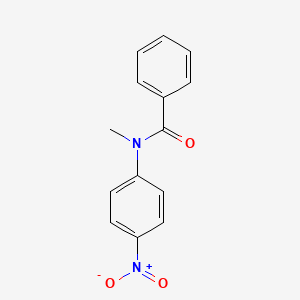
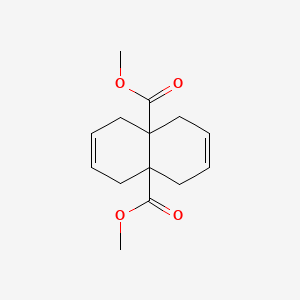
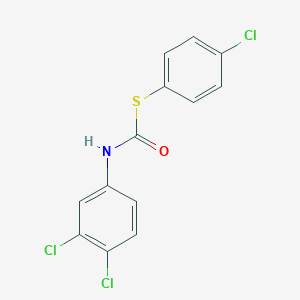
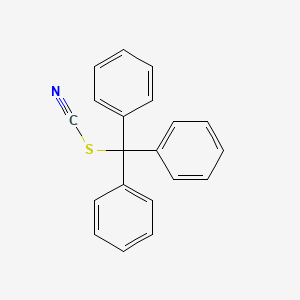
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
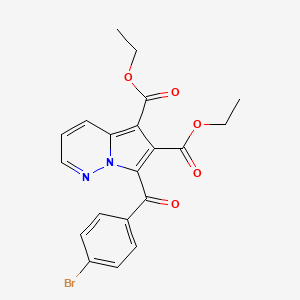
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
